Dicyclopentyldichlorosilane
Overview
Description
Synthesis Analysis
The synthesis of silacyclopentenes from trichlorosilane in the presence of a catalyst such as tetrabutylphosphonium chloride is described, which involves the elimination of HCl and transfer of dichlorosilylene to unsaturated substrates . This method could potentially be adapted for the synthesis of dicyclopentyldichlorosilane by using appropriate cyclopentyl-substituted substrates.
Molecular Structure Analysis
The structure of silacyclopentenes and related compounds has been determined by X-ray crystallography . This technique could be used to elucidate the molecular structure of dicyclopentyldichlorosilane, should it be synthesized.
Chemical Reactions Analysis
Dichlorosilanes react with various substrates to form cyclic and polycyclic silanes . For instance, dialkyldichlorosilanes react with conjugated dienes to form silacyclopentanes , and with amide oximes to yield l-oxa-3,5-diaza-2-silacyclopent-4-ene structures . These reactions suggest that dicyclopentyldichlorosilane could also participate in similar heterocyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dicyclopentyldichlorosilane can be inferred from the behavior of related dichlorosilanes. For example, the reaction of dimethyldichlorosilane with dimethyl sulfoxide indicates the formation of cyclodisiloxane intermediates . Electrochemical oxygenation of diorganyldichlorosilanes suggests that dicyclopentyldichlorosilane could potentially form silanones and cyclosiloxanes upon interaction with superoxide or peroxide anions . Structural and spectroscopic studies of silylated cyclo- and bicyclosilanes provide insights into the conformation and UV absorption properties of silane compounds .
Scientific Research Applications
Lewis Base Mediated Dismutation
In the field of chemical synthesis, dicyclopentyldichlorosilane and similar compounds have been studied for their reactivity. Singh et al. (2012) explored the use of an abnormal N-heterocyclic carbene as a Lewis base to initiate dismutation of trichlorosilane, leading to the synthesis of novel compounds, which were analyzed through various methods including single crystal X-ray analysis, solid-state NMR, and DFT calculations (Singh et al., 2012).
Soil Water Repellency
In geotechnical engineering, compounds similar to dicyclopentyldichlorosilane, like dimethyldichlorosilane, have been used as hydrophobising agents. Ng and Lourenço (2016) investigated the impact of dimethyldichlorosilane concentration on soil type and its time-dependent effects, finding that treated soil surfaces achieved significant water repellency (Ng & Lourenço, 2016).
Self-Assembly Monolayers
Research by Manifar et al. (2008) highlighted the influence of solvent nature on the preparation of uniform silane self-assembly monolayers. This study, using octadecyltrichlorosilane, emphasized the importance of considering solvent properties like partial charge distribution and polarity index for forming uniform self-assembled monolayers, potentially applicable to dicyclopentyldichlorosilane (Manifar et al., 2008).
Ceramic Membrane Surface Modification
In the field of membrane technology, Hendren et al. (2009) studied the surface modification of ceramic membranes for application in direct contact membrane distillation. They utilized compounds like trimethylchlorosilane and trichloromethylsilane for creating hydrophobic surfaces, which could be relevant for the application of dicyclopentyldichlorosilane (Hendren, Brant, & Wiesner, 2009).
Electroreductive Polymerization
Martins et al. (2002) explored the effects of various factors like solvent and electrode nature on the electroreduction of di-n-hexyldichlorosilane. Their study provides insights into the polymerization process, which could be relevant for understanding the behavior of dicyclopentyldichlorosilane under similar conditions (Martins et al., 2002).
Safety And Hazards
When handling Dicyclopentyldichlorosilane, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
dichloro(dicyclopentyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVGLWQJKLGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446128 | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentyldichlorosilane | |
CAS RN |
139147-73-2 | |
Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorodicyclopentylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodicyclopentylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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